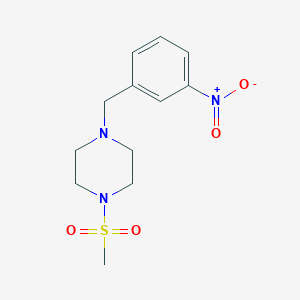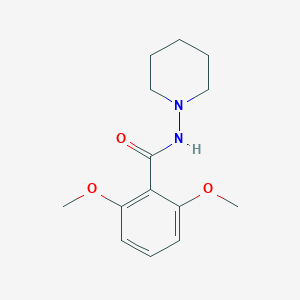
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine
説明
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine, also known as ADOA, is a chemical compound that has been studied for its potential use in various scientific research applications. ADOA belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and cancer.
Biochemical and Physiological Effects:
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has also been shown to have antioxidant effects and may be useful in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has also been shown to have analgesic effects and may be useful in the treatment of pain.
実験室実験の利点と制限
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has poor solubility in water, which can make it difficult to administer in certain experiments. It also has limited bioavailability, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use in the treatment of cancer. Additionally, future research could focus on improving its solubility and bioavailability to increase its effectiveness in various applications. Finally, further studies are needed to fully understand the mechanism of action of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine and its potential interactions with other compounds.
合成法
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine can be synthesized using a two-step reaction process. The first step involves the reaction of adamantylamine with ethyl oxalyl chloride in the presence of triethylamine to yield 5-(1-adamantyl)-1,3,4-oxadiazol-2-thione. The second step involves the reaction of 5-(1-adamantyl)-1,3,4-oxadiazol-2-thione with hydroxylamine hydrochloride in the presence of sodium hydroxide to yield 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine.
科学的研究の応用
5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been studied for its potential use in various scientific research applications. One of the primary applications of 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine is in the field of neuroscience. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(1-Adamantyl)-1,3,4-oxadiazol-2-amine has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments.
特性
IUPAC Name |
5-(1-adamantyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLVWDDWXHKWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210331 | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924862-07-7 | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924862-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)

![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)

![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)
